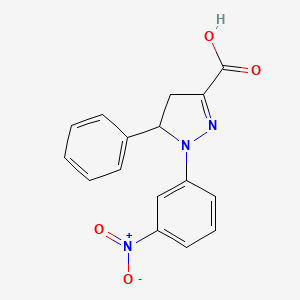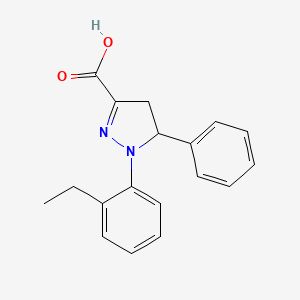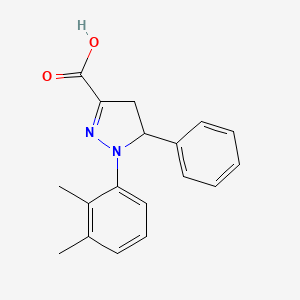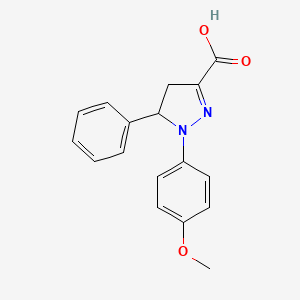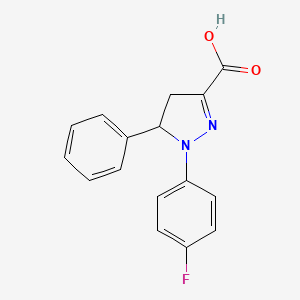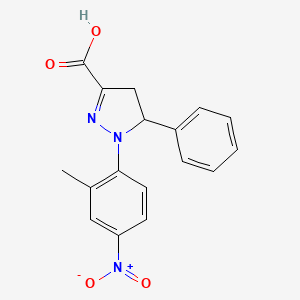
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of nitrophenyl compounds. Nitrophenyl compounds are a class of organic compounds that contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, nitrophenyl compounds are often synthesized through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of nitrophenyl compounds typically consists of a benzene ring with a nitro group (-NO2) attached. The exact structure of your compound would depend on the positions of the phenyl and pyrazole groups .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various reactions. For example, they can be reduced to aminophenyl compounds in the presence of a reducing agent .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds can vary. For example, 4-nitrophenylacetic acid has a molecular weight of 181.145 Da .Aplicaciones Científicas De Investigación
Antiviral Activity
The indole derivatives, which share a common structural motif with our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could be synthesized into derivatives that might serve as potent antiviral agents, potentially contributing to the treatment of viral infections.
Anti-inflammatory Applications
Indole derivatives have also been identified to possess anti-inflammatory activities. Compounds with an indole core have been effective against carrageenan-induced edema in albino rats . The structural similarity suggests that 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could be explored for its efficacy in reducing inflammation, which is a key symptom in many diseases.
Anticancer Potential
The indole scaffold is present in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . The compound , with its complex structure, may interact with specific cellular targets, offering a pathway to novel anticancer therapies.
Antimicrobial Properties
Indole derivatives are known for their antimicrobial effects, which make them valuable in the fight against bacterial infections . The 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could be utilized to develop new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.
Antidiabetic Activity
Research has indicated that certain indole derivatives exhibit antidiabetic properties, providing a basis for the development of new treatments for diabetes . The compound 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could be investigated for its potential to act as an antidiabetic agent.
Antimalarial Applications
Indole derivatives have been explored for their antimalarial activities, which is critical given the global impact of malaria . The structural complexity of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid makes it a candidate for the synthesis of new compounds that could contribute to antimalarial drug discovery.
Each of these applications represents a unique field of research where 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could potentially make a significant impact. Further research and experimentation would be necessary to explore these possibilities fully. The information provided is based on the biological potential of indole derivatives, which share structural similarities with the compound , and thus may exhibit similar biological activities .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-16(21)14-10-15(11-4-2-1-3-5-11)18(17-14)12-6-8-13(9-7-12)19(22)23/h1-9,15H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXPRKHOMXCVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


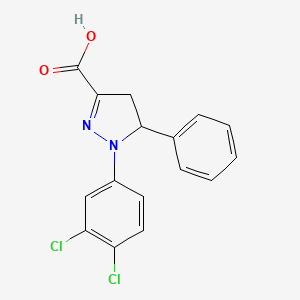
![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
